3-Methylbutyl heptanoate
Overview
Description
3-Methylbutyl heptanoate, also known as iso-Amyl n-heptanoate or Isopentyl heptanoate, is a chemical compound with the molecular formula C12H24O2 . It has a molecular weight of 200.3178 .
Synthesis Analysis
Esters, such as 3-Methylbutyl heptanoate, are typically produced by the reaction of acids with alcohols . The structure of an ester is the product of a carboxylic acid (the R-portion) and an alcohol (the R′-portion). The R group can either be a hydrogen or a carbon chain. The R′ group must be a carbon chain since a hydrogen atom would make the molecule a carboxylic acid .Molecular Structure Analysis
The molecular structure of 3-Methylbutyl heptanoate can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The high-temperature gas phase chemistry of the four butyl radical isomers was investigated in a combined experimental and theoretical study . Organic nitrites were used as convenient and clean sources of each of the butyl radical isomers .Scientific Research Applications
Synthesis Techniques :
- A study presents a practical synthesis of 3(S)-methyl-heptanoic acid from (S)-citronellol, which is a method that could potentially be applied to the synthesis of chiral 3-methyl-alkanoic acids (Breitenbach et al., 1996).
- Another research explores the synthesis of heptanoic acid via the oxidation of octene-1 by hydrogen peroxide under phase-transfer catalysis conditions, offering a potential pathway for the creation of green chemistry processes (Berdnikova et al., 2018).
Applications in Industry :
- A study investigates the volatile composition of raw spirits from different botanical origins, including the presence of compounds like 3-methylbutyl hexanoate and 3-methylbutyl octanoate, which are related to 3-Methylbutyl heptanoate (Biernacka & Wardencki, 2012).
- Research on methyl heptanoate hydrodeoxygenation on sulphided catalysts in gas and liquid phases explores its use in producing hydrocarbons, which could have implications for biofuel production (Şenol et al., 2007).
Combustion and Biofuel Research :
- An experimental study on the oxidation of methyl heptanoate in a jet-stirred reactor provides insights into the oxidation processes of methyl esters, relevant to biofuel research (Dayma et al., 2009).
- Another study examining the low-temperature oxidation of methyl heptanoate in a jet-stirred reactor contributes to understanding biodiesel oxidation chemistry (Zhai et al., 2021).
Potential in Medical Applications :
- The metabolism of 3-methylheptane in male 344 Fischer rats, a study related to 3-Methylbutyl heptanoate, offers insights into the environmental impact and biological processing of similar compounds (Serve et al., 1993).
Safety And Hazards
properties
IUPAC Name |
3-methylbutyl heptanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-4-5-6-7-8-12(13)14-10-9-11(2)3/h11H,4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFCXVDRTNQNGHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059366 | |
Record name | 3-Methylbutyl heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbutyl heptanoate | |
CAS RN |
109-25-1 | |
Record name | Isoamyl heptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Isoamyl heptanoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109251 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Heptanoic acid, 3-methylbutyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Methylbutyl heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methylbutyl heptanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.327 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ISOAMYL HEPTANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BK698490B6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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